molecular formula C12H8BrF5N2 B6262018 4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole CAS No. 1803600-60-3

4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole

Cat. No. B6262018
CAS RN: 1803600-60-3
M. Wt: 355.1
InChI Key:
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Description

4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole, or 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole, is a synthetic molecule that has been gaining interest in the scientific research community due to its potential applications in a variety of fields. The molecule is composed of a 4-bromo-3-(4-fluorophenyl)-1-methyl group, which is attached to a 5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole group. It has been studied for its ability to act as a ligand for various metal complexes, as well as its potential as a drug-like molecule.

Mechanism of Action

The mechanism of action of 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole is not yet fully understood. However, it is believed that the molecule has the ability to interact with other molecules in aqueous solutions, which could be beneficial for a variety of applications. Additionally, the molecule has been studied for its ability to act as a ligand for various metal complexes, which could be beneficial for the synthesis of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole are not yet fully understood. However, the molecule has been studied for its potential as a fluorescent probe for biological applications, which could be beneficial for the study of various biological processes. Additionally, the molecule has been studied for its ability to interact with other molecules in aqueous solutions, which could be beneficial for a variety of applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole in lab experiments include its ability to act as a ligand for various metal complexes, as well as its potential as a fluorescent probe for biological applications. Additionally, the molecule has been studied for its ability to interact with other molecules in aqueous solutions, which could be beneficial for a variety of applications. However, it is important to note that the molecule is not yet fully understood, and further research is needed to understand its full potential.

Future Directions

The potential future directions for 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole include further research into its ability to act as a ligand for various metal complexes, as well as its potential as a fluorescent probe for biological applications. Additionally, further research into the molecule’s ability to interact with other molecules in aqueous solutions could be beneficial for a variety of applications. Additionally, further research into the molecule’s potential as a drug-like molecule could be beneficial for the development of new drugs. Finally, further research into the molecule’s potential as a catalyst in organic synthesis could be beneficial for the development of new synthetic methods.

Synthesis Methods

The synthesis of 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole is a multi-step process that involves the use of a variety of chemicals and techniques. The first step involves the reaction of 4-bromo-3-(4-fluorophenyl)-1-methyl with 1,2,2,2-tetrafluoroethyl triflate to produce 4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole in a yield of approximately 70%. This reaction is typically conducted in an inert atmosphere, such as nitrogen, and is usually carried out at a temperature of approximately 0°C. The product is then purified by column chromatography, and the final product is obtained in a yield of approximately 80%.

Scientific Research Applications

4-Br-3-(F-Phen)-1-Me-5-(TFE)-1H-Pyrazole has been studied for its potential applications in a variety of scientific research fields. The molecule has been investigated for its ability to act as a ligand for various metal complexes, as well as its potential as a drug-like molecule. It has also been studied for its potential as a catalyst in organic synthesis, as well as its ability to interact with other molecules in aqueous solutions. Additionally, the molecule has been studied for its potential as a fluorescent probe for biological applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole' involves the reaction of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole with 1,2,2,2-tetrafluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole", "1,2,2,2-tetrafluoroethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole and the base in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,2,2,2-tetrafluoroethanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1803600-60-3

Product Name

4-bromo-3-(4-fluorophenyl)-1-methyl-5-(1,2,2,2-tetrafluoroethyl)-1H-pyrazole

Molecular Formula

C12H8BrF5N2

Molecular Weight

355.1

Purity

95

Origin of Product

United States

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